GyrA Binding Energy Superiority Over Ciprofloxacin, Levofloxacin, and Analogous Quinoline Compounds
N-Benzylquinoline-8-sulfonamide (M2) demonstrated a mean binding energy of −8.14 kcal/mol against GyrA wild-type and five clinically relevant mutant forms (T83I, D87G, D87N, D87Y, T83I_D87N). This exceeds ciprofloxacin (−7.13 kcal/mol) by 1.01 kcal/mol, levofloxacin (−6.58 kcal/mol) by 1.56 kcal/mol, and the best-performing comparator quinoline analogs M11 (−7.42 kcal/mol) and M9 (−7.35 kcal/mol) [1]. The ranked order M2 < M11 < M9 < ciprofloxacin < levofloxacin was consistent across all protein variants tested. The superior binding energy indicates that M2 forms more thermodynamically favorable interactions within the QRDR, which is the principal site of fluoroquinolone resistance mutations.
| Evidence Dimension | Mean binding energy (kcal/mol) across GyrA WT and five mutant variants (T83I, D87G, D87N, D87Y, T83I_D87N) |
|---|---|
| Target Compound Data | −8.14 kcal/mol |
| Comparator Or Baseline | Ciprofloxacin −7.13 kcal/mol; Levofloxacin −6.58 kcal/mol; M11 −7.42 kcal/mol; M9 −7.35 kcal/mol |
| Quantified Difference | M2 vs ciprofloxacin: ΔΔG = −1.01 kcal/mol; M2 vs levofloxacin: ΔΔG = −1.56 kcal/mol; M2 vs M11: ΔΔG = −0.72 kcal/mol; M2 vs M9: ΔΔG = −0.79 kcal/mol |
| Conditions | Molecular docking (AutoDock Vina) against homology-modeled GyrA of P. aeruginosa; triplicate determinations with negligible SD; binding energies averaged across 1 WT + 5 MT protein structures |
Why This Matters
Procurement of M2 rather than a generic quinoline analog or fluoroquinolone ensures access to the chemotype with the highest documented binding energy per unit molecular weight against the resistance-conferring target, directly translating into greater predicted target engagement at equimolar concentrations.
- [1] Ghosh S, et al. Exploring the potential role of GyrA inhibiting quinoline analog: an in silico study. Sci Rep. 2025;15:23136. DOI: 10.1038/s41598-025-04409-2. PMID: 40594094. View Source
